molecular formula C11H12N4O2 B13343536 methyl 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylate

methyl 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylate

Cat. No.: B13343536
M. Wt: 232.24 g/mol
InChI Key: VQBWVNLHGBMDPO-UHFFFAOYSA-N
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Description

Methyl 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylate ( 2097983-12-3) is a chemical building block of significant interest in medicinal and organic chemistry research. With the molecular formula C11H12N4O2 and a molecular weight of 232.24 g/mol, this compound features a pyrazole core substituted with an ethyl group, a methyl ester, and a pyrazine heteroaromatic system. The pyrazole scaffold is a privileged structure in drug discovery, known for its widespread pharmacological potential. Pyrazole derivatives are extensively documented in scientific literature for their diverse biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties . The presence of the pyrazine ring further enhances the molecule's versatility as a ligand and its potential for forming hydrogen bonds, making it a valuable intermediate for constructing more complex, target-oriented molecules. Researchers utilize this compound primarily as a key synthetic precursor in the design and development of new active compounds. Its structure allows for further functionalization, particularly through hydrolysis of the methyl ester to the corresponding carboxylic acid or through substitution reactions on the pyrazine ring. This reagent is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use. Proper handling procedures in a well-controlled laboratory environment are recommended.

Properties

IUPAC Name

methyl 2-ethyl-5-pyrazin-2-ylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-3-15-10(11(16)17-2)6-8(14-15)9-7-12-4-5-13-9/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBWVNLHGBMDPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=NC=CN=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Steps

The target compound can be synthesized by a multi-step approach involving:

  • Construction of the pyrazole core with appropriate substitution at N-1 and C-3.
  • Introduction of the pyrazin-2-yl substituent at C-3.
  • Esterification to form the methyl carboxylate at C-5.

Cyclocondensation Approach

A common and efficient method to prepare substituted pyrazoles involves the cyclocondensation of a 1,3-dicarbonyl compound bearing the carboxylate functionality with a hydrazine derivative carrying the pyrazin-2-yl substituent.

  • Step 1: Preparation of 1,3-dicarbonyl ester precursor

    A β-ketoester such as ethyl or methyl acetoacetate is used as the starting material, providing the carboxylate ester at C-5 after cyclization.

  • Step 2: Condensation with 2-pyrazinylhydrazine

    The hydrazine derivative bearing the pyrazin-2-yl group reacts with the 1,3-dicarbonyl compound under reflux in an alcoholic solvent (e.g., ethanol) to form the pyrazole ring. This step typically proceeds with high regioselectivity and yields.

  • Step 3: N-1 alkylation

    The ethyl group at N-1 can be introduced either by using an ethyl-substituted hydrazine or by subsequent alkylation of the pyrazole nitrogen using alkyl halides under basic conditions.

This approach is supported by literature examples where substituted pyrazoles are synthesized via condensation of hydrazines with diketones or ketoesters, yielding polysubstituted pyrazoles with excellent yields (up to 95%) and regioselectivity.

Alternative Methylation Using Dimethyl Carbonate

A patent method for synthesizing related pyrazole carboxylates involves methylation using dimethyl carbonate as a methylating reagent under basic conditions:

  • React 3-ethyl-5-pyrazolecarboxylate esters with sodium hydride (NaH) in dimethylformamide (DMF).
  • Add dimethyl carbonate in excess at 110°C for 4 hours.
  • Work-up includes removal of unreacted reagents by distillation, extraction with ethyl acetate, washing, drying, and purification by distillation.
  • Yields in the range of 79–90% have been reported for methylated pyrazole carboxylates.

This method is applicable for introducing methyl groups efficiently on pyrazole derivatives and can be adapted for methyl ester formation.

Experimental Data and Reaction Conditions

Step Reagents/Conditions Reaction Time Temperature Yield (%) Notes
Cyclocondensation 1,3-dicarbonyl ester + 2-pyrazinylhydrazine in EtOH 16 h reflux 78–90 °C 80–95 Stirring under reflux; solvent removal by vacuum
N-1 Alkylation Alkyl halide (ethyl bromide) + base (NaH) 4 h 110 °C 79–90 Methylation using dimethyl carbonate in DMF
Work-up and Purification Extraction with ethyl acetate, drying (MgSO4), distillation - - - Removal of solvents under reduced pressure

Mechanistic Insights and Regioselectivity

  • The cyclocondensation proceeds via nucleophilic attack of the hydrazine nitrogen on the β-carbonyl carbon of the diketone, forming a hydrazone intermediate.
  • Intramolecular cyclization and dehydration yield the pyrazole ring.
  • The presence of electron-withdrawing substituents such as carboxylates directs regioselectivity.
  • The pyrazin-2-yl substituent on hydrazine influences the electronic properties and facilitates selective substitution at C-3.
  • Alkylation at N-1 is typically regioselective due to the acidity of the pyrazole nitrogen and controlled reaction conditions.

Summary and Recommendations

  • The cyclocondensation of 1,3-dicarbonyl esters with 2-pyrazinylhydrazine is the most straightforward and high-yielding method for synthesizing this compound.
  • Methylation using dimethyl carbonate under basic conditions offers an alternative for ester formation or N-alkylation with good yields.
  • Reaction conditions such as solvent choice (ethanol or DMF), temperature (reflux or 110°C), and reaction time (4–16 hours) are critical for optimizing yield and purity.
  • Purification typically involves extraction, drying, and distillation or chromatography depending on scale and purity requirements.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazine ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazine derivatives.

Scientific Research Applications

Methyl 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of methyl 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby exerting its biological effects. The pyrazole and pyrazine rings play a crucial role in the binding affinity and specificity of the compound towards its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole carboxylates are widely studied for their pharmacological and materials science applications. Below is a detailed comparison of methyl 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylate with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Pyrazole Carboxylates

Compound Name (CAS) 1-Substituent 3-Substituent 5-Substituent Molecular Weight Key Properties/Activities References
This compound (2097983-12-3) Ethyl Pyrazin-2-yl Methyl ester 247.25 Pyrazine enhances H-bonding; commercial availability
Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate (N/A) 4-Methoxybenzyl p-Tolyl Ethyl ester 380.43 Crystal structure resolved; methoxy group increases steric bulk
Ethyl 1-methyl-5-thien-2-yl-1H-pyrazole-3-carboxylate (86181-71-7) Methyl Ethyl ester Thien-2-yl 236.27 Thiophene introduces π-conjugation; used in materials science
(S)-Ethyl 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate (N/A) Complex hydroxypropyl 4-Methoxyphenyl Ethyl ester 434.89 Chiral center; evaluated for integrin β4 modulation
Ethyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1H-pyrazole-5-carboxylate (1643621-42-4) H Boc-protected aminomethyl Ethyl ester 283.33 Amino group facilitates peptide-like interactions

Key Observations

Ethyl vs. Methyl Esters: Ethyl esters (e.g., in and ) exhibit higher lipophilicity, which may enhance membrane permeability but reduce metabolic stability compared to methyl esters .

Biological Relevance :

  • Compounds with aryl or heteroaryl groups at position 3 (e.g., p-tolyl, thien-2-yl) often show varied bioactivities, including antimicrobial or anticancer properties . The pyrazine substituent in the target compound could target nucleotide-binding domains due to its resemblance to purine bases .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for analogous pyrazoles, such as cyclocondensation of hydrazines with diketones or Michael acceptors, followed by functionalization (e.g., esterification) .

Crystallographic and Structural Insights :

  • Pyrazole carboxylates often form hydrogen-bonded networks in the solid state. For example, ’s compound exhibits intermolecular C–H···O interactions involving the ester carbonyl, while the pyrazine group in the target compound may engage in N–H···N bonding .

Biological Activity

Methyl 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C9H10N4O2\text{C}_9\text{H}_{10}\text{N}_4\text{O}_2

This structure includes a pyrazole ring with ethyl and pyrazinyl substituents, contributing to its unique biological properties.

Antimicrobial Activity

Pyrazole derivatives have shown significant antimicrobial properties. In a study evaluating various pyrazole compounds, this compound exhibited notable activity against several bacterial strains. The minimum inhibitory concentration (MIC) was determined to be effective against pathogens such as Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL)Target Pathogen
This compound0.25Staphylococcus aureus
Other Pyrazole Derivatives0.22 - 0.30Various Bacterial Strains

These results suggest that the compound may serve as a promising lead in the development of new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Recent studies indicated that this compound can inhibit cell proliferation in human cancer cells, including breast (MCF7) and lung (A549) cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
MCF712.50Induction of Apoptosis
A54926.00Cell Cycle Arrest

The mechanism involves apoptosis induction and disruption of cell cycle progression, highlighting its potential as an anticancer agent.

Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that the compound significantly reduces pro-inflammatory cytokine production in activated macrophages.

Case Studies

Several case studies have been conducted to assess the therapeutic efficacy of pyrazole derivatives, including this compound:

  • Study on Antimicrobial Efficacy : A group of researchers tested this compound alongside other pyrazoles against multiple bacterial strains, finding it effective at low concentrations.
  • Cancer Cell Line Study : In a controlled environment, the compound was administered to various cancer cell lines, showing significant cytotoxic effects compared to standard chemotherapeutics.
  • Inflammation Model : In vivo models demonstrated that the compound reduces inflammation markers in response to inflammatory stimuli, suggesting its utility in treating inflammatory diseases.

Q & A

Q. What are the common synthetic routes for methyl 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylate?

The synthesis typically involves cyclization of hydrazine derivatives with β-keto esters or acetylenic precursors. For example, pyrazin-2-yl-substituted pyrazoles can be synthesized via [3+2] cycloaddition reactions between hydrazines and α,β-unsaturated carbonyl compounds. Key steps include refluxing in ethanol with acetic acid as a catalyst, followed by purification via column chromatography . Industrial-scale methods may employ continuous flow reactors to optimize yield and purity .

Q. How can researchers ensure purity during synthesis?

Purification methods include recrystallization (e.g., using ethanol/water mixtures) and column chromatography with silica gel and ethyl acetate/hexane eluents. Advanced techniques like HPLC or preparative TLC are recommended for isolating isomers or resolving closely related byproducts. Purity validation via 1H^1H-NMR (e.g., monitoring singlet peaks for methyl groups) and GC-MS is critical .

Q. What spectroscopic techniques are used for structural characterization?

  • NMR : 1H^1H- and 13C^{13}C-NMR identify substituent positions (e.g., pyrazin-2-yl vs. pyrazin-3-yl) and ester group confirmation.
  • X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in structurally related ethyl pyrazole carboxylates .
  • IR spectroscopy : Confirms carbonyl (C=O) and pyrazine ring vibrations .

Advanced Research Questions

Q. How do substituent variations (e.g., pyrazin-2-yl vs. pyridin-2-yl) affect bioactivity?

Pyrazin-2-yl groups enhance π-π stacking with aromatic residues in enzyme active sites, as observed in Lp-PLA2 inhibitors. Comparative studies using isosteric replacements (e.g., pyridin-2-yl) show reduced binding affinity due to altered electron density and steric hindrance . Computational docking (e.g., AutoDock Vina) combined with SAR analysis is recommended to validate hypotheses .

Q. What strategies resolve contradictions in reported reaction yields?

Discrepancies often arise from solvent polarity (e.g., DMF vs. toluene) or catalyst choice (e.g., p-toluenesulfonic acid vs. Lewis acids). Systematic optimization using Design of Experiments (DoE) can identify critical factors. For example, a study on ethyl pyrazole carboxylates showed that yields improved from 45% to 72% by switching from batch to flow reactors .

Q. How to address regioselectivity challenges in pyrazole ring substitution?

Regioselectivity is influenced by electronic effects (e.g., electron-withdrawing pyrazin-2-yl groups direct substituents to the 5-position). Microwave-assisted synthesis can enhance selectivity by reducing side reactions. For example, methyl 5-iodo-1H-pyrazole-3-carboxylate derivatives require controlled iodination at 80°C to avoid over-substitution .

Q. What are the stability considerations for long-term storage?

The compound is sensitive to hydrolysis under humid conditions due to the ester group. Storage in anhydrous solvents (e.g., acetonitrile) at -20°C in amber vials is advised. Degradation products (e.g., carboxylic acid derivatives) can be monitored via LC-MS .

Q. How to scale up synthesis without compromising yield?

Continuous flow reactors enable precise control of temperature and residence time, reducing byproduct formation. For example, scaling ethyl pyrazole carboxylate synthesis from 1g to 100g batches maintained >90% purity by optimizing flow rates and catalyst loading .

Q. What mechanistic insights explain its antimicrobial activity?

Preliminary studies suggest disruption of bacterial cell membranes via interactions with lipid bilayers, similar to pyrazole-thiazole hybrids. Fluorescence quenching assays with model membranes (e.g., DPPC liposomes) and molecular dynamics simulations are recommended to probe mechanisms .

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